

Spectroscopic Profile of 2-Cyclohexylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclohexylphenol

Cat. No.: B093547

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Cyclohexylphenol** (CAS No. 119-42-6), a key intermediate in the synthesis of various chemical products, including pharmaceuticals and dyes. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses of **2-Cyclohexylphenol**. This information is crucial for substance identification, purity assessment, and structural elucidation.

Table 1: ^1H NMR Spectroscopic Data of 2-Cyclohexylphenol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.20 - 1.55	m	6H	Cyclohexyl -CH ₂ (3 groups)
1.70 - 1.90	m	4H	Cyclohexyl -CH ₂ (2 groups)
3.15 - 3.40	m	1H	Cyclohexyl -CH
4.80 - 5.20	br s	1H	Phenolic -OH
6.75 - 7.25	m	4H	Aromatic -CH

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ^{13}C NMR Spectroscopic Data of 2-Cyclohexylphenol

Chemical Shift (δ) ppm	Assignment
26.1	Cyclohexyl C4
27.0	Cyclohexyl C3, C5
32.1	Cyclohexyl C2, C6
37.9	Cyclohexyl C1
115.5	Aromatic C6
121.2	Aromatic C4
126.8	Aromatic C5
127.1	Aromatic C3
135.9	Aromatic C2
152.4	Aromatic C1 (-OH)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Infrared (IR) Spectroscopy Peak List for 2-Cyclohexylphenol

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	O-H stretch (phenolic)
3100 - 3000	Medium	Aromatic C-H stretch
2930, 2850	Strong	Aliphatic C-H stretch (cyclohexyl)
1600, 1490, 1450	Medium to Strong	Aromatic C=C skeletal vibrations
1230	Strong	C-O stretch (phenolic)
750	Strong	Ortho-disubstituted benzene C-H bend

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry (MS) Data for 2-Cyclohexylphenol

m/z	Relative Intensity (%)	Assignment
176	100	[M] ⁺ (Molecular Ion)
133	40	[M - C ₃ H ₇] ⁺
107	60	[M - C ₅ H ₉] ⁺
94	80	[C ₆ H ₅ OH] ⁺
77	30	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following protocols provide a detailed methodology for each spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **2-Cyclohexylphenol**.

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of **2-Cyclohexylphenol** was dissolved in 0.5 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ^1H NMR Acquisition:
 - A standard one-pulse sequence was used.
 - The spectral width was set to 12 ppm.
 - A 30-degree pulse was applied with a relaxation delay of 1 second.
 - 16 scans were accumulated to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence was utilized.
 - The spectral width was set to 220 ppm.
 - A 30-degree pulse was applied with a relaxation delay of 2 seconds.
 - 1024 scans were accumulated.
- Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to TMS (for ^1H) or the solvent peak of CDCl_3 (for ^{13}C).

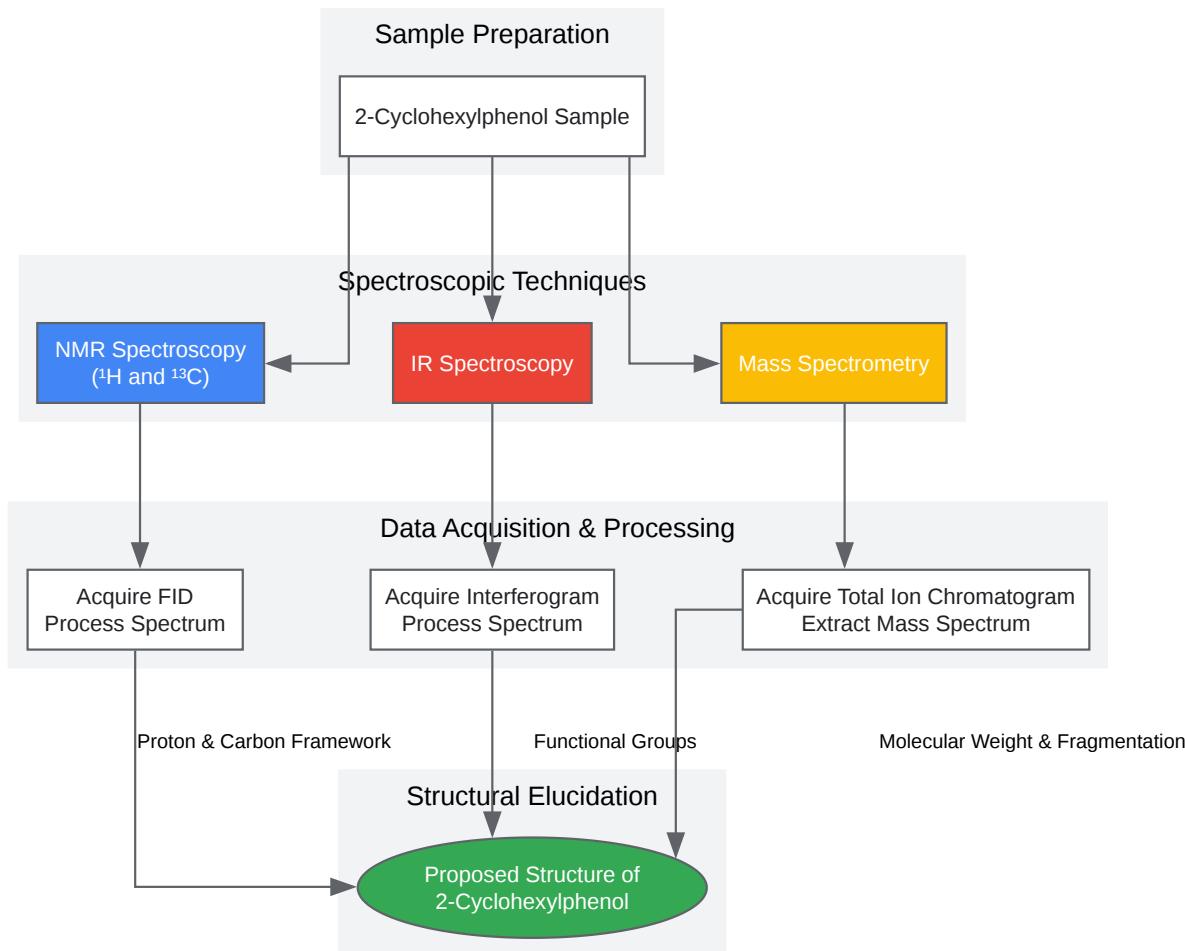
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Cyclohexylphenol**.

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: A small amount of **2-Cyclohexylphenol** was finely ground with potassium bromide (KBr) in a 1:100 ratio. The mixture was then pressed into a thin, transparent pellet.
- Acquisition:
 - The KBr pellet was placed in the sample holder of the spectrometer.
 - The spectrum was recorded in the range of 4000 to 400 cm^{-1} .
 - 32 scans were co-added to improve the signal-to-noise ratio.
- Data Processing: A background spectrum of a pure KBr pellet was subtracted from the sample spectrum. The resulting spectrum was then analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Cyclohexylphenol**.


- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
- Sample Introduction: A dilute solution of **2-Cyclohexylphenol** in dichloromethane was injected into the GC.
 - GC Column: A 30 m x 0.25 mm DB-5ms capillary column.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min.

- MS Acquisition:
 - Ionization Mode: Electron Ionization (EI) at an electron energy of 70 eV.
 - Mass Range: The mass-to-charge ratio (m/z) was scanned from 40 to 400 amu.
 - Ion Source Temperature: 230°C.
- Data Processing: The mass spectrum corresponding to the GC peak of **2-Cyclohexylphenol** was extracted and analyzed for the molecular ion and major fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **2-Cyclohexylphenol**.

Spectroscopic Analysis Workflow for 2-Cyclohexylphenol

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Cyclohexylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093547#spectroscopic-data-of-2-cyclohexylphenol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com